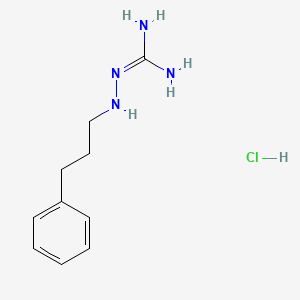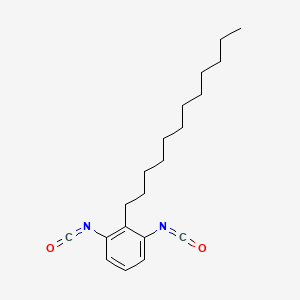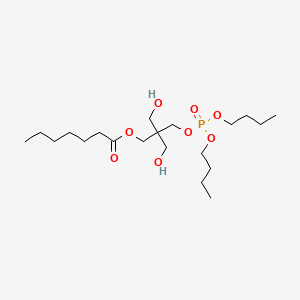
2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol: is a complex organic compound with the molecular formula C16H32N6O and a molecular weight of 324.47 g/mol . This compound is characterized by the presence of multiple amino groups and a phenolic group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol typically involves the reaction of phenolic compounds with polyamines. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with tris(2-aminoethyl)amine under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in 2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines and phenolic derivatives.
Scientific Research Applications
Chemistry: 2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol is used as a ligand in coordination chemistry due to its multiple amino groups, which can coordinate with metal ions .
Biology: In biological research, this compound is used in the synthesis of polyamines, which are essential for cell growth and differentiation .
Industry: In the industrial sector, it is used as a crosslinking agent in the production of polymers and hydrogels .
Mechanism of Action
The mechanism of action of 2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol involves its ability to interact with various molecular targets through its amino and phenolic groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways . The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in both chemical and biological systems .
Comparison with Similar Compounds
Tris(2-aminoethyl)amine: Known for its use as a ligand in coordination chemistry.
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Used in the study of gene regulation and as a crosslinking agent.
2-Aminoethyl methacrylate: Used in biomedical research and as a crosslinking agent for hydrogels.
Uniqueness: 2,3-Bis(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol is unique due to its combination of multiple amino groups and a phenolic group, which provides it with a wide range of reactivity and applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
93940-98-8 |
|---|---|
Molecular Formula |
C16H32N6O |
Molecular Weight |
324.47 g/mol |
IUPAC Name |
2,3-bis[[2-(2-aminoethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C16H32N6O/c17-4-6-19-8-10-21-12-14-2-1-3-16(23)15(14)13-22-11-9-20-7-5-18/h1-3,19-23H,4-13,17-18H2 |
InChI Key |
XYCHOUSTRNPKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CNCCNCCN)CNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


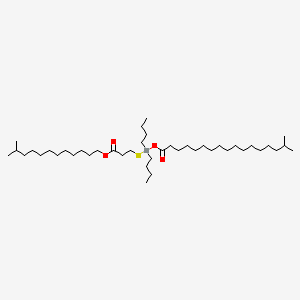
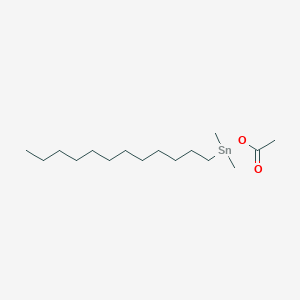
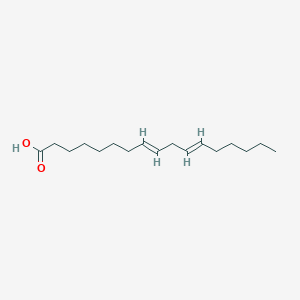
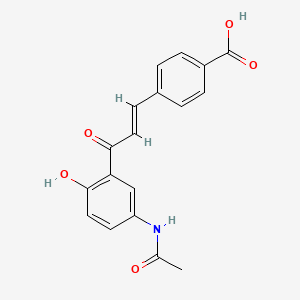
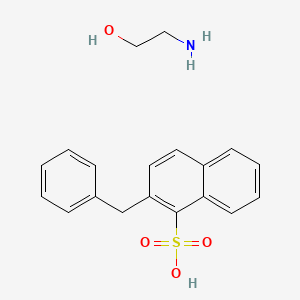

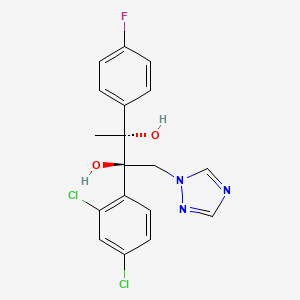
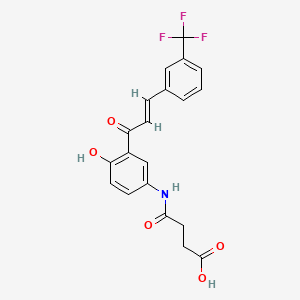
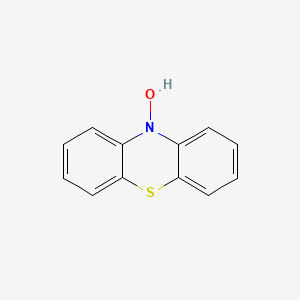
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
